molecular formula C13H15NO2 B6240205 4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide CAS No. 2375272-89-0

4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide

Cat. No.: B6240205
CAS No.: 2375272-89-0
M. Wt: 217.3
InChI Key:
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Description

4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide is a synthetic organic compound characterized by its unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide typically involves a multi-step process:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized via a [2+2] cycloaddition reaction between an alkene and an oxirane.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction. This involves reacting the bicyclic core with an appropriate amine, such as aniline, under conditions that facilitate the formation of the amide bond.

    Methylation: The final step involves the methylation of the bicyclic core to introduce the 4-methyl group. This can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the bicyclic core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with molecular targets similar to those of ortho-substituted phenyl rings. The bicyclic structure mimics the spatial arrangement of the phenyl ring, allowing it to fit into binding sites on enzymes or receptors. This can modulate the activity of these proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide is unique due to its rigid bicyclic structure, which provides a distinct spatial arrangement compared to monocyclic bioisosteres. This can lead to improved binding affinity and selectivity in biological systems .

Properties

CAS No.

2375272-89-0

Molecular Formula

C13H15NO2

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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